(4-Bromophenyl)(pyrrolidin-1-yl)methanone
Overview
Description
(4-Bromophenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H12BrNO. It is a white to off-white solid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a bromophenyl group and a pyrrolidinyl group attached to a methanone core.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and receptors
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The bromophenyl group could potentially interact with aromatic residues in the target protein, while the pyrrolidin-1-yl group could form hydrogen bonds with polar residues .
Biochemical Pathways
Compounds with similar structures have been reported to influence various cellular processes, including signal transduction, cell proliferation, and apoptosis
Pharmacokinetics
The compound’s molecular weight (25413 g/mol) and its lipophilic nature suggest that it may have good membrane permeability, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiproliferative, antimalarial, and antileishmanial effects
Action Environment
The action of (4-Bromophenyl)(pyrrolidin-1-yl)methanone may be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the compound’s stability and efficacy could potentially be affected by changes in temperature or pH . Additionally, the presence of other molecules could influence the compound’s binding to its targets, thereby affecting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the methanone core can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The pyrrolidinyl group can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (4-Bromophenyl)(pyrrolidin-1-yl)methanol.
Oxidation: Formation of N-oxides of the pyrrolidinyl group.
Scientific Research Applications
(4-Bromophenyl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(pyrrolidin-1-yl)methanol: A reduced form of (4-Bromophenyl)(pyrrolidin-1-yl)methanone with similar structural features but different chemical properties.
(4-Bromophenyl)(pyrrolidin-1-yl)ethanone: A structurally related compound with an ethanone core instead of a methanone core.
(4-Bromophenyl)(pyrrolidin-1-yl)propanone: Another related compound with a propanone core.
Uniqueness
This compound is unique due to its specific combination of a bromophenyl group and a pyrrolidinyl group attached to a methanone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(4-bromophenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTDUODOHGNXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356111 | |
Record name | (4-Bromophenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-27-1 | |
Record name | (4-Bromophenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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